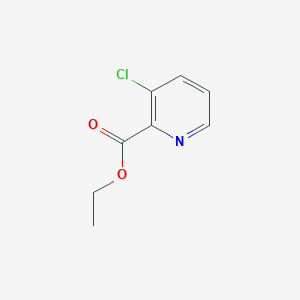

Ethyl 3-chloropyridine-2-carboxylate

説明

Ethyl 3-chloropyridine-2-carboxylate (CAS: Not explicitly provided; molecular formula: C₈H₈ClNO₂) is a halogenated pyridine derivative widely used as a pharmaceutical and agrochemical intermediate. Its synthesis typically involves palladium-catalyzed alkoxycarbonylation. For instance, describes its preparation via a reaction between 2,3-dichloropyridine, ethanol, sodium acetate, and palladium acetate under carbon monoxide pressure. This method achieves selective substitution at the 3-position, yielding the desired ester with high regioselectivity .

The compound’s structure features a chlorinated pyridine ring with an ethoxycarbonyl group at the 2-position, making it a versatile precursor for further functionalization. Its reactivity is influenced by the electron-withdrawing chlorine atom, which activates the ring for nucleophilic substitution or coupling reactions.

特性

IUPAC Name |

ethyl 3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPDNHNBAJDBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572549 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-20-1 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生物活性

Ethyl 3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN O₂, characterized by a pyridine ring with an ethyl ester and a chlorine substituent. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Several studies have reported its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. The presence of the chlorine atom and the carboxylate moiety is believed to enhance its interaction with microbial targets, leading to inhibitory effects on growth.

- Anticancer Properties : this compound has been investigated for its anticancer potential. It has shown cytotoxic effects in vitro against different cancer cell lines, indicating its potential as a lead compound for drug development targeting cancer.

- Anti-inflammatory Effects : The compound has also been associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It can interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of inflammatory responses.

- Structural Similarity : Its structural similarity to other bioactive compounds may allow it to mimic their action, facilitating competitive inhibition at active sites.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers found that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. Mechanistic studies indicated that the compound triggered apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

科学的研究の応用

Medicinal Chemistry

Ethyl 3-chloropyridine-2-carboxylate serves as a building block in the synthesis of various bioactive compounds. Its structural features allow it to act as a precursor for the development of pharmaceuticals targeting various diseases.

Anticancer Research

Recent studies have highlighted its potential in developing inhibitors for the human 2-oxoglutarate (2OG)-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH). AspH is implicated in cancer progression, making it a target for anticancer therapies. The synthesis of C-3 substituted derivatives of pyridine-2,4-dicarboxylic acid has shown promise as potent AspH inhibitors, demonstrating selectivity and efficacy in inhibiting cancer cell invasiveness .

Antimicrobial Activity

This compound derivatives have been synthesized with notable antifungal and antibacterial properties . In one study, new pyridine derivatives exhibited significant antimicrobial activity against various pathogens, indicating their potential use as therapeutic agents .

Agricultural Applications

The compound has been identified as an effective insecticide , primarily due to its action on ryanodine receptors, which are crucial for calcium signaling in muscle cells. This mechanism enhances intracellular calcium levels, leading to increased muscle contraction in insects and subsequent paralysis or death .

Case Study: Insecticidal Efficacy

Research indicates that this compound can effectively disrupt calcium homeostasis in insects, making it a candidate for developing environmentally friendly pest control agents .

類似化合物との比較

Ethyl 3-Fluoropyridine-2-Carboxylate

- Molecular Formula: C₈H₈FNO₂

- Key Differences : Fluorine replaces chlorine at the 3-position.

- Synthesis : Similar palladium-catalyzed methods are employed, but starting from fluorinated pyridine precursors.

- Applications : Fluorine’s smaller atomic size and strong electron-withdrawing nature enhance metabolic stability in pharmaceuticals. It is often used in drug candidates targeting CNS disorders .

Ethyl 6-Amino-3-Chloropyridine-2-Carboxylate

- Molecular Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol (from CAS data)

- Key Differences: An amino group (-NH₂) substitutes the hydrogen at the 6-position.

- Synthesis : Likely involves nucleophilic amination of the parent compound or intermediates.

- Applications: The amino group enables further derivatization (e.g., amide formation), making it valuable in synthesizing kinase inhibitors or antimicrobial agents .

Ethyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-Carboxylate

- Molecular Formula: C₁₀H₇ClF₃NO₂

- Key Differences : A trifluoromethyl (-CF₃) group at the 5-position adds lipophilicity and metabolic resistance.

- Synthesis : Requires trifluoromethylation steps, often using copper or palladium catalysts.

- Applications : The -CF₃ group is prevalent in agrochemicals (e.g., herbicides) and antivirals due to its hydrophobic and electron-deficient properties .

Ethyl 2-(3-Chloro-2-Pyridyl)-5-Oxopyrazolidine-3-Carboxylate

- Molecular Formula : C₁₁H₁₂ClN₃O₃

- Key Differences : Incorporates a pyrazolidine ring fused to the pyridine moiety.

- Research Findings: Single-crystal X-ray studies (using SHELX software ) reveal a planar pyridine ring and non-planar pyrazolidine conformation, influencing its binding affinity in enzyme inhibition studies. This structural complexity makes it a candidate for anticancer or anti-inflammatory drug development .

Comparative Data Table

準備方法

Reaction Mechanism and General Procedure

The cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride is a well-established route for synthesizing ethyl 3-chloropyridine-2-carboxylate. This method begins with a butadiene precursor, such as 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene, which undergoes intramolecular cyclization under acidic conditions. Hydrogen chloride facilitates the formation of the pyridine ring while introducing the chlorine substituent at the 3-position.

A representative synthesis involves reacting 3-dimethylamino-acrolein with cyanoacetic acid ethyl ester in toluene, catalyzed by piperidine and glacial acetic acid. The mixture is refluxed using a Dean & Stark apparatus to remove water, followed by cooling to precipitate the intermediate. Subsequent treatment with hydrogen chloride in a polar solvent like methanol completes the cyclization, yielding the target compound.

Optimization of Reaction Conditions

Key variables influencing yield and purity include solvent choice , temperature , and catalyst concentration . For instance:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Toluene or ethyl acetate | Maximizes intermediate solubility |

| Temperature | 10–50°C | Prevents side reactions |

| HCl Concentration | 1–2 eq | Ensures complete cyclization |

Using toluene as the solvent and maintaining temperatures below 50°C achieves yields exceeding 90%. Excess hydrogen chloride (>2 eq) risks over-chlorination, while insufficient amounts lead to incomplete ring closure.

Industrial Scalability

This method is favored industrially due to its high yield (91% in batch reactors) and compatibility with continuous-flow systems. The crude product requires minimal purification, often via vacuum distillation or recrystallization from ethanol, making it cost-effective for large-scale production.

Condensation with Hydrazine Derivatives

Synthesis via Hydrazine Intermediates

An alternative route involves condensing 3-chloro-2-hydrazinopyridine with ethyl maleate under controlled conditions. The reaction proceeds through a two-step mechanism:

Critical Parameters

-

pH Control : Adjusting the reaction mixture to pH 6 with acetic acid after acylation prevents decomposition of the hydrazide intermediate.

-

Solvent Purity : Anhydrous acetonitrile minimizes hydrolysis side reactions.

-

Reaction Time : Limited to 0.5 hours at room temperature to avoid over-cyclization.

This method produces a light-yellow solid with 75–80% yield after recrystallization from ethanol.

Oxidation of Dihydro Intermediates

Oxidation Strategy

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate serves as a key intermediate in this route. Oxidation with potassium persulfate in acetonitrile, catalyzed by sulfuric acid, removes two hydrogen atoms from the dihydro moiety, aromatizing the pyridine ring.

Reaction Conditions and Yield

-

Oxidizing Agent : Potassium persulfate (1.3–1.7 eq) ensures complete oxidation without over-oxidizing the ester group.

-

Temperature : Heating to 60–80°C accelerates the reaction, achieving completion within 2–4 hours.

-

Acid Catalyst : Sulfuric acid (0.1–0.5 eq) enhances the electrophilicity of the intermediate.

This method yields 75–80% of the target compound, with the remainder attributed to bromine loss or ester hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 90–95 | 98 | High | High |

| Hydrazine Condensation | 75–80 | 95 | Moderate | Moderate |

| Oxidation | 75–80 | 90 | Low | Low |

The cyclization route outperforms others in yield and scalability, making it the preferred industrial method. However, the oxidation method is valuable for accessing brominated analogs used in advanced agrochemicals .

Q & A

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。